methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride
Description
Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a (2S)-stereocenter, a prop-2-enyl (allyl) substituent at the 3-position of the phenyl ring, and a hydrochloride salt. This structural motif is common in pharmaceutical intermediates, where the allyl group may enhance reactivity in further synthetic modifications (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-5-10-6-4-7-11(8-10)9-12(14)13(15)16-2;/h3-4,6-8,12H,1,5,9,14H2,2H3;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUFTSXLPPNDCN-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC(=C1)CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC(=C1)CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-prop-2-enylphenyl derivatives and amino acid precursors.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as crystallization, filtration, and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Methyl (2S)-2-Amino-3-(2-naphthyl)propanoate Hydrochloride
Methyl (2S)-2-Amino-3-(4-nitrophenyl)propanoate Hydrochloride
Methyl (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoate Hydrochloride
- Substituent : 3-Fluoro-4-hydroxyphenyl (polar, bioactive).
- Molecular Formula: C₁₀H₁₂ClFNO₃.
Heterocyclic Derivatives
Methyl (2S)-2-Amino-3-(5-bromopyridin-2-yl)propanoate Dihydrochloride
Methyl (2S)-2-Amino-3-(3-bromothiophen-2-yl)propanoate Hydrochloride
Optical Activity
- Compounds like methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate exhibit specific optical rotations (e.g., [α]D²⁰ = -13.4 for imidazole derivatives), reflecting chiral purity critical for enantioselective drug activity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride, commonly referred to as a derivative of amino acids, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 255.74 g/mol
- CAS Number : 847157-56-6
Synthesis
The synthesis of methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride typically involves the following steps:
- Starting Materials : The synthesis begins with 3-prop-2-enylphenyl derivatives and amino acid precursors.
- Reaction Conditions : Various solvents and catalysts are employed under controlled temperature and pressure to facilitate the reaction.
- Purification : Techniques such as crystallization and chromatography are used to obtain a pure product .
Biological Activity
Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride exhibits several biological activities that make it a compound of interest in scientific research:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This includes:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways that regulate various physiological functions.
- Enzyme Interaction : The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Pharmacological Effects
Research indicates that methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride may have potential therapeutic effects, including:
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage caused by oxidative stress.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models .
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate; hydrochloride significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, this compound exhibited a marked reduction in pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | Moderate anti-inflammatory effects | Hydroxyl group enhances solubility |
| Methyl (2S)-2-amino-3-(3-methylphenyl)propanoate | Limited neuroprotective effects | Methyl group alters receptor binding affinity |
| Methyl (2S)-2-amino-3-(3-prop-2-enylphenyl)propanoate | Strong neuroprotective and anti-inflammatory effects | Unique prop-2-enyl group enhances activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
